4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile structure elucidation
4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile
This guide provides a comprehensive technical overview of the analytical methodologies required for the definitive structure elucidation of 4-[2-(bromomethyl)-1,3-dioxolan-2-yl]benzonitrile. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond procedural steps to explain the causal logic behind the application of core analytical techniques. Our approach integrates mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy to create a self-validating system for structural confirmation.
Introduction: A Molecule of Synthetic Utility
4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile (CAS No: 60207-22-9) is a bifunctional organic intermediate of significant interest in medicinal chemistry and materials science.[1][2] Its molecular structure incorporates three key features: a para-substituted benzonitrile ring, a reactive bromomethyl group, and a 1,3-dioxolane ring.[1] The bromomethyl group serves as a potent electrophilic site for nucleophilic substitution reactions, while the nitrile moiety can undergo a variety of chemical transformations.[1] The 1,3-dioxolane ring often functions as a stable protecting group for a ketone, which can be revealed under acidic conditions, adding to the compound's synthetic versatility.[1]
Given its role as a critical building block, unambiguous confirmation of its structure is paramount to ensure the integrity of subsequent synthetic steps and the identity of final products. This guide outlines the integrated spectroscopic strategy employed to achieve this confirmation.
Table 1: Compound Identification Parameters
| Parameter | Value |
|---|---|
| IUPAC Name | 4-[2-(bromomethyl)-1,3-dioxolan-2-yl]benzonitrile |
| Synonym | 2-(Bromomethyl)-2-(4-cyanophenyl)-1,3-dioxolane |
| CAS Number | 60207-22-9[2] |
| Molecular Formula | C₁₁H₁₀BrNO₂[1] |
| Molecular Weight | 268.11 g/mol [1][2] |
| Appearance | White to pale yellow crystalline solid[1] |
| Melting Point | 96°C[1] |
The Elucidation Workflow: A Multi-Technique Approach
The modern strategy for structure elucidation of an organic compound is a systematic process that integrates multiple analytical techniques.[3][4] Each method provides a unique piece of the structural puzzle, and together, they offer a complete and validated picture.[5] The core workflow involves three stages:
-
Determination of Molecular Formula : High-resolution mass spectrometry provides the exact mass, while the isotopic pattern reveals the presence of key elements like bromine.
-
Identification of Functional Groups : Infrared spectroscopy identifies the characteristic chemical bonds and functional groups present.
-
Elucidation of Connectivity : Nuclear magnetic resonance spectroscopy maps the carbon-hydrogen framework, establishing how the atoms are connected.
Figure 1: The integrated workflow for structure elucidation.
Mass Spectrometry (MS): Defining the Mass and Elemental Composition
Mass spectrometry is the first essential step, providing the molecular weight of the compound. For halogenated compounds, it offers an unmistakable signature due to the natural isotopic abundance of halogens.[6][7]
Causality and Expected Data
The presence of a single bromine atom is definitive in the mass spectrum. Natural bromine consists of two isotopes, ⁷⁹Br (50.5% abundance) and ⁸¹Br (49.5% abundance), which have a mass difference of 2 atomic mass units (amu).[8] This results in a characteristic "doublet" for the molecular ion (M⁺) and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units.[6]
-
Molecular Ion (M⁺): The molecular formula C₁₁H₁₀BrNO₂ yields two expected molecular ion peaks:
-
C₁₁H₁₀⁷⁹BrNO₂: m/z = 266.99
-
C₁₁H₁₀⁸¹BrNO₂: m/z = 268.99
-
-
Key Fragmentation Patterns: Electron Impact (EI) ionization will cause predictable fragmentation. The weakest bonds, such as the C-Br bond, are expected to cleave readily.
-
Loss of Br•: A prominent fragment resulting from the loss of the bromine radical, leading to a cation at m/z 188.
-
Loss of •CH₂Br: Cleavage of the bromomethyl group would yield a fragment at m/z 174.
-
Benzonitrile Cation: A fragment corresponding to the cyanophenyl group at m/z 102.
-
Figure 2: A plausible fragmentation pathway in EI-MS.
Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small quantity (~0.1 mg) of the solid compound in a volatile solvent like dichloromethane or methanol.
-
Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or GC inlet.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source to induce ionization and fragmentation.[8]
-
Analysis: Accelerate the resulting ions into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).[8]
-
Detection: Measure the abundance of each separated ion to generate the mass spectrum.[8]
Table 2: Predicted Mass Spectrometry Data
| m/z (amu) | Relative Intensity | Assignment |
|---|---|---|
| 267, 269 | Moderate | [M]⁺, Molecular ion doublet (¹:¹ ratio) |
| 188 | High | [M - Br]⁺ |
| 174 | Moderate | [M - CH₂Br]⁺ |
| 102 | High | [C₇H₄N]⁺ (cyanophenyl fragment) |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.[3]
Causality and Expected Data
The structure of 4-[2-(bromomethyl)-1,3-dioxolan-2-yl]benzonitrile contains several IR-active functional groups whose absorptions are highly diagnostic.
-
Nitrile (C≡N): The carbon-nitrogen triple bond is a strong dipole, resulting in a sharp and intense absorption. In aromatic nitriles, conjugation with the ring slightly lowers the frequency compared to saturated nitriles.[9][10] Expect a peak between 2240 and 2220 cm⁻¹.[9]
-
Dioxolane (C-O-C): Ethers and acetals display strong C-O stretching vibrations in the 1300-1000 cm⁻¹ region.[11] Aryl alkyl ethers and cyclic systems often show two distinct, strong bands corresponding to asymmetric and symmetric stretching.[11][12]
-
Aromatic Ring (C=C): The benzene ring will exhibit several C=C stretching absorptions of variable intensity in the 1600-1450 cm⁻¹ region.
-
Alkyl C-H: The CH₂ groups of the dioxolane and bromomethyl moieties will show stretching vibrations just below 3000 cm⁻¹.
-
Aromatic C-H: The C-H bonds on the benzene ring will show stretching vibrations just above 3000 cm⁻¹.
-
Carbon-Bromine (C-Br): The C-Br stretch occurs at low frequencies, typically in the 600-500 cm⁻¹ range.[13] While this region is often complex (the "fingerprint region"), the presence of a band here is consistent with the structure.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Sample Preparation: Place a small amount of the solid crystalline sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Analysis: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Record the interferogram and perform a Fourier transform to obtain the infrared spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
Table 3: Characteristic Infrared Absorption Frequencies
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |
|---|---|---|
| ~3050-3100 | C-H Stretch | Aromatic C-H |
| ~2850-2960 | C-H Stretch | Aliphatic C-H (dioxolane, CH₂Br) |
| ~2230 | C≡N Stretch | Conjugated Nitrile |
| ~1605, 1500, 1450 | C=C Stretch | Aromatic Ring |
| ~1250 and ~1070 | C-O Stretch | Asymmetric & Symmetric C-O-C (Dioxolane) |
| ~600-500 | C-Br Stretch | Alkyl Bromide |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in an organic molecule.[14][15] By analyzing the chemical shifts, integrations, and coupling patterns in both ¹H and ¹³C NMR spectra, a complete structural map can be constructed.
¹H NMR Spectroscopy: Proton Environments
The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons.
-
Aromatic Protons (AA'BB' System): The para-substituted benzene ring will give rise to two signals, each integrating to 2H. Due to the symmetry, they will appear as two distinct doublets. The protons ortho to the electron-withdrawing nitrile group will be deshielded and appear further downfield (higher ppm) than the protons ortho to the dioxolane group.
-
Dioxolane Protons (-OCH₂CH₂O-): The four protons of the ethylene glycol bridge are chemically equivalent due to rapid conformational changes at room temperature. They will appear as a singlet or a narrow multiplet, integrating to 4H. Their chemical shift is influenced by the adjacent oxygen atoms.
-
Bromomethyl Protons (-CH₂Br): These two protons are adjacent to an electronegative bromine atom and a quaternary carbon, so they will not be split by any neighboring protons. They will appear as a sharp singlet integrating to 2H.
¹³C NMR Spectroscopy: The Carbon Framework
The ¹³C NMR spectrum shows a signal for each unique carbon atom in the molecule.
-
Nitrile Carbon (C≡N): This carbon is relatively shielded and appears around 118-120 ppm.
-
Aromatic Carbons: Four signals are expected: two for the protonated carbons and two for the quaternary (ipso) carbons. The carbon attached to the nitrile group (C-CN) and the carbon attached to the dioxolane (C-dioxolane) will have distinct shifts.
-
Quaternary Dioxolane Carbon (O-C-O): This acetal carbon is highly deshielded by two oxygen atoms and typically appears in the 95-110 ppm range.
-
Dioxolane Carbons (-OCH₂CH₂O-): These two equivalent carbons are attached to oxygen and will appear around 65 ppm.
-
Bromomethyl Carbon (-CH₂Br): This carbon is attached to the electronegative bromine atom and will appear in the 30-40 ppm range.
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